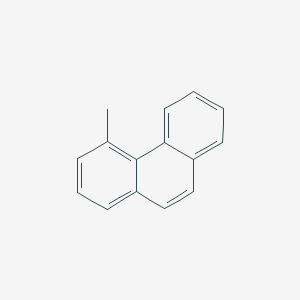

4-Methylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-5-4-7-13-10-9-12-6-2-3-8-14(12)15(11)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCGAKKLRVLQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073933 | |

| Record name | 4-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-64-4, 31711-53-2 | |

| Record name | 4-Methylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4931P56DVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylphenanthrene and Its Derivatives

Classical and Contemporary Approaches to 4-Methylphenanthrene Synthesis

The synthesis of this compound can be achieved through various chemical strategies. These methods range from traditional photochemical cyclizations to more contemporary transition metal-catalyzed annulations. Each approach offers distinct advantages and is suited for different research and application needs.

Photochemical Cyclization Techniques for this compound Synthesis

Photochemical cyclization represents a classic and effective method for synthesizing phenanthrenes. This technique involves the light-induced cyclization of stilbene (B7821643) precursors to form the phenanthrene (B1679779) core structure.

Eliminative Photocyclization of Stilbenes

Eliminative photocyclization is a variation of the Mallory reaction that provides a regioselective route to phenanthrene derivatives. mdpi.comnih.gov This method is particularly useful for controlling the position of substituents on the phenanthrene ring system. mdpi.com The process typically involves the irradiation of a stilbene derivative with a leaving group in an ortho position. chim.it Upon irradiation, the stilbene undergoes cyclization, and the subsequent elimination of the leaving group yields the phenanthrene product. chim.it

One approach involves using a bromine substituent as a blocking group under standard oxidative conditions (I2, O2). mdpi.com Alternatively, the bromine can be eliminated in a basic environment without the presence of iodine or oxygen to control regioselectivity. mdpi.com However, this can be accompanied by a significant amount of regular photocyclization at the unsubstituted ortho position. mdpi.com A more successful route involves the regular photochemical cyclization to form 1-bromo-4-methylphenanthrene, followed by dehalogenation with lithium aluminum hydride (LiAlH4) to give this compound in a 65% yield. mdpi.comresearchgate.net

Another strategy employs a methoxy (B1213986) group as a controlling group. mdpi.com Under acidic conditions and in the absence of iodine and oxygen, the ortho-methoxy group is eliminated during the photoreaction. mdpi.com This method has been used to produce this compound in 53% yield, alongside a 9% yield of 1-methoxy-2-methylphenanthrene. mdpi.com The eliminative reaction is noted to be two to four times slower than the oxidative counterpart. mdpi.com

The general mechanism for the photocyclization of stilbenes involves the photoisomerization of the E-stilbene to the reactive Z-stilbene, which then undergoes photocyclization to form a dihydrophenanthrene intermediate. scilit.combeilstein-journals.org This intermediate is then oxidized to the final phenanthrene product. beilstein-journals.org

Influence of Reaction Conditions and Controlling Groups

The efficiency and selectivity of photochemical cyclization are significantly influenced by various reaction parameters and the nature of controlling groups on the stilbene precursor. numberanalytics.com

Reaction Conditions:

Solvent, Concentration, and Temperature: These factors can be adjusted to maximize the desired reaction pathway and minimize side reactions. numberanalytics.com

Light Source: The choice of light source, such as LEDs and lasers, allows for the use of monochromatic light tuned to the absorption maximum of the reactant, which can enhance selectivity and efficiency. numberanalytics.com

Oxidizing Agents: In oxidative photocyclization, agents like iodine and oxygen are used to trap the dihydrophenanthrene intermediate and facilitate its conversion to phenanthrene. scilit.com The concentration of iodine can influence both product yields and selectivity. nih.gov

Controlling Groups: Controlling groups are substituents on the stilbene that direct the regioselectivity of the cyclization reaction. mdpi.com

Methoxy Groups: An ortho-methoxy group can be eliminated under acidic, oxygen-free conditions to direct the formation of a specific regioisomer. mdpi.comresearchgate.net For instance, this has been successfully applied to the synthesis of 2-methylphenanthrene (B47528) and this compound. nih.govresearchgate.net

Bromine Substituents: A bromine atom can act as a "blocking group" in one ortho-position under standard oxidative conditions, directing cyclization to the other available ortho-position. mdpi.comresearchgate.net Alternatively, it can be eliminated under basic conditions to influence regioselectivity, though this may lead to mixtures of products. mdpi.comresearchgate.net

Transition Metal-Catalyzed Annulation Reactions Leading to this compound Derivatives

Transition metal catalysis, particularly with palladium, offers a powerful and versatile methodology for the synthesis of substituted phenanthrenes, including this compound derivatives. acs.orgacs.org These reactions often proceed with high efficiency and selectivity under relatively mild conditions. acs.orgacs.org

Palladium-Catalyzed Annulation with Methylating Agents

A notable method for synthesizing this compound derivatives involves the palladium-catalyzed annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate with internal alkynes, using electron-deficient methyl nitrobenzoates as the methylating agent. acs.orgacs.orgnih.gov This reaction is typically carried out in the presence of a palladium(II) acetate (B1210297) catalyst, a base such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a solvent like DMF at 100 °C. acs.orgacs.orgnih.gov The methyl group at the 4-position of the resulting phenanthrene originates from the methyl nitrobenzoate. acs.orgacs.orgnih.gov

A proposed mechanism suggests that the reaction proceeds through the formation of a Pd(IV) intermediate. acs.org Oxidative addition of a halomethane, generated from the methylating agent, to a Pd(II) intermediate leads to a Pd(IV) species, which then facilitates the aryl-methyl coupling. acs.org This is followed by the palladium-catalyzed annulation to yield the this compound derivative. acs.org

A kinetic isotope effect study using a mixture of methyl 4-nitrobenzoate (B1230335) (MePNB) and its deuterated analog (MePNB-d3) resulted in a 67:33 ratio of 4-methyl- to 4-(methyl-d3)phenanthrene, indicating a kH/kD value of 1.26. acs.orgacs.orgnih.govacs.org This result supports the proposed mechanism involving the methyl transfer process. acs.orgacs.orgnih.gov

Regioselectivity in this compound Annulation

A key feature of the palladium-catalyzed annulation reaction for the synthesis of this compound derivatives is its high regioselectivity, particularly when using nonsymmetrical diarylalkynes. acs.orgacs.orgnih.gov The regioselectivity is primarily governed by electronic factors rather than steric factors. acs.orgacs.orgnih.gov This allows for the controlled synthesis of specific regioisomers of 4-methyl-9,10-diaryl-2,7-phenanthrenedicarboxylic acid diethyl esters in good yields. acs.orgacs.orgnih.gov For instance, the reaction of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate with nonsymmetrical diarylalkynes has been shown to yield single regioisomers. acs.org

Early Synthetic Routes for this compound

The initial preparations of this compound relied on multi-step classical organic reactions, primarily the Haworth synthesis and the Pschorr cyclization. These methods were foundational in the study of polycyclic aromatic hydrocarbons.

The Haworth synthesis is a versatile and widely applied method for creating polycyclic aromatic systems from naphthalenes. stackexchange.comscispace.comspcmc.ac.inchemistry-online.com The synthesis of this compound via this route typically begins with the Friedel-Crafts acylation of a suitable naphthalene (B1677914) precursor with an anhydride, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. stackexchange.comlscollege.ac.in This initial step is followed by a sequence of reduction, cyclization, and dehydrogenation to yield the final phenanthrene core. stackexchange.com All five isomers of methylphenanthrene can be synthesized through the Haworth method or its modifications. spcmc.ac.in A notable historical point is the initial misidentification of the product's melting point, which was later corrected by Haworth, who accurately reported the melting point of synthetic this compound as 49-50°C.

Another cornerstone in the synthesis of phenanthrene derivatives is the Pschorr cyclization . scispace.comwikipedia.org This reaction facilitates the intramolecular arylation of an aromatic ring system through the decomposition of a diazonium salt intermediate, a reaction often catalyzed by copper powder. wikipedia.orgresearchgate.net The process involves generating an aryl radical from the diazonium salt, which then undergoes ring closure to form the new carbocyclic ring, followed by rearomatization to the stable phenanthrene system. wikipedia.org While effective for creating specifically substituted phenanthrenes, the Pschorr cyclization can sometimes result in moderate yields. wikipedia.org

| Early Synthetic Method | Key Reaction Steps | Reagents & Conditions |

| Haworth Synthesis | 1. Friedel-Crafts Acylation2. Clemmensen or Wolff-Kishner Reduction3. Intramolecular Cyclization4. Dehydrogenation | 1. Succinic anhydride, AlCl₃2. Zn(Hg), HCl or H₂NNH₂, base3. Strong acid (e.g., H₂SO₄)4. Selenium (Se) or Palladium (Pd) catalyst |

| Pschorr Cyclization | 1. Diazotization of an o-substituted aminostilbene (B8328778) derivative2. Intramolecular radical cyclization | 1. NaNO₂, HCl2. Copper (Cu) powder, heat |

Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a starting point for the synthesis of various functionalized derivatives. Key transformations include the oxidation of the methyl group and electrophilic substitution on the aromatic rings.

Oxidation of this compound to 4-Phenanthrenecarboxylic Acid

The methyl group at the 4-position of phenanthrene can be oxidized to a carboxylic acid group, yielding 4-phenanthrenecarboxylic acid. This transformation is a common strategy for introducing a functional handle that can be used in further synthetic modifications. The oxidation can be achieved using various strong oxidizing agents. google.com For instance, aqueous sodium dichromate has been effectively used to convert methyl-substituted polycyclic aromatic hydrocarbons, including this compound, into their corresponding carboxylic acids. researchgate.net Other common oxidants for such transformations include potassium permanganate (B83412) and chromic acid. researchgate.netresearchgate.net

| Reaction | Starting Material | Product | Typical Oxidizing Agents |

| Oxidation | This compound | 4-Phenanthrenecarboxylic Acid | Sodium Dichromate (Na₂Cr₂O₇)Potassium Permanganate (KMnO₄)Chromic Acid (H₂CrO₄) |

Preparation of Functionalized Phenanthrene Derivatives

Beyond oxidation, the this compound core can be functionalized through other reactions, such as electrophilic aromatic substitution. The Friedel-Crafts acetylation is a classic example, allowing for the introduction of an acetyl group onto the phenanthrene ring system. lscollege.ac.in The acetylation of this compound has been investigated to study the directing effects of the existing methyl group on the position of incoming electrophiles. future4200.com The reaction of this compound with acetyl chloride in a Friedel-Crafts reaction yields a mixture of acetyl derivatives. future4200.com It is known that the acetylation of the parent phenanthrene molecule can produce a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes, with the relative proportions being highly dependent on the reaction conditions, such as the solvent used. rsc.org For instance, in chloroform, the 4-isomer is formed in very low proportions (0.5%). rsc.org

| Reaction | Starting Material | Reagents | Product Type |

| Friedel-Crafts Acetylation | This compound | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) | Acetyl-4-methylphenanthrene isomers |

Environmental Occurrence and Distribution of 4 Methylphenanthrene

Sources and Formation Pathways of 4-Methylphenanthrene in Environmental Matrices

The presence of this compound in the environment is attributed to both natural and anthropogenic activities. Its formation is primarily linked to processes involving the thermal decomposition of organic matter.

Incomplete Combustion of Organic Materials and Pyrolysis

A primary source of this compound is the incomplete combustion of organic materials. hbm4eu.eu This process, which occurs when organic substances are heated to high temperatures under low-oxygen or oxygen-free conditions, is known as pyrolysis. hbm4eu.eu Such conditions are prevalent in various natural and man-made scenarios. Natural sources include forest and brush fires, while anthropogenic sources encompass a wide range of activities such as the burning of fossil fuels like coal, oil, and wood, as well as emissions from industrial processes and waste incineration. hbm4eu.euontosight.aiospar.orgiarc.fr

During pyrolysis, complex organic molecules are broken down into smaller, less stable fragments. These fragments can then recombine to form more stable aromatic structures, including phenanthrene (B1679779) and its methylated derivatives like this compound. nih.gov Research has shown that at high temperatures, such as those found in combustion and pyrolysis of many hydrocarbons, this compound is one of the main products formed from the reactions of naphthalene (B1677914) with cyclopentadienyl (B1206354) radicals. nih.gov

Presence in Fossil Fuels and Petroleum

This compound is a naturally occurring component of fossil fuels, including crude oil and coal. cymitquimica.comcymitquimica.comnih.gov Its presence in these materials is a result of the geological processes of thermal maturation of sedimentary organic matter over millions of years. plos.org Consequently, the extraction, processing, transportation, and use of fossil fuels can lead to the release of this compound into the environment. researchgate.net For instance, it has been identified in various petroleum products and their distillates. nih.govmdpi.com Studies have detected this compound in crude oil and have also observed its formation during processes like the catalytic aquathermolysis of heavy oil. mdpi.com

Contribution from Anthropogenic Emissions

Anthropogenic, or human-caused, emissions are a major contributor to the environmental burden of this compound. iarc.frnih.gov These emissions stem from a multitude of industrial and domestic activities. Key sources include:

Industrial Processes: Coke production, aluminum smelting, and iron and steel production are significant industrial sources of PAHs, including this compound. ospar.orgconcawe.eu

Vehicular Emissions: Exhaust from motor vehicles is a well-documented source of this compound. concawe.euontosight.ai

Domestic Heating: The use of open fireplaces and wood stoves for domestic heating contributes to the release of this compound into the atmosphere. ospar.orgeuropa.eu

Waste Incineration: The burning of municipal and industrial waste is another significant source of this compound emissions. ospar.org

Tobacco Smoke: Tobacco smoke is also known to contain this compound. iarc.frontosight.ai

These anthropogenic activities release this compound into the atmosphere, from where it can be deposited onto soil and water surfaces. iarc.fr

Environmental Fate and Transport Mechanisms of this compound

Once released into the environment, this compound is subject to various transport and partitioning processes that determine its distribution across different environmental compartments.

Distribution in Soil, Water, and Air

This compound is found in air, water, and soil. ontosight.ai Its distribution is governed by its physicochemical properties, particularly its low water solubility and moderate volatility. nih.gov

Air: In the atmosphere, this compound can exist in both the gas phase and adsorbed onto particulate matter. iarc.fr Lighter PAHs tend to be more volatile and are found in the gas phase, while heavier compounds are more likely to be associated with airborne particles. iarc.fr The partitioning between these two phases influences its atmospheric transport, with particle-bound this compound being subject to deposition. ospar.org Studies have shown that this compound can be transported over long distances in the atmosphere. plos.org

Soil: Soil acts as a major reservoir for this compound due to its strong affinity for organic matter. uva.es It can be deposited onto soil from the atmosphere or be introduced through spills of petroleum products. researchgate.net Once in the soil, its mobility is relatively low due to its tendency to adsorb to soil organic carbon. nih.gov However, it can still be subject to volatilization back into the atmosphere, a process influenced by soil temperature and redox potential. uva.es

Water: Due to its low water solubility, concentrations of this compound in water are generally low. ontosight.ainih.gov In aquatic environments, it is often found associated with suspended particles and bottom sediments. nih.gov It can enter water bodies through atmospheric deposition, runoff from contaminated soils, and direct discharges from industrial and municipal sources. ontosight.ai

Table 1: Environmental Distribution of this compound

| Environmental Compartment | Key Distribution Characteristics | Primary Transport/Fate Processes |

|---|---|---|

| Air | Exists in both gas and particulate phases. iarc.fr | Long-range atmospheric transport, wet and dry deposition. ospar.orgplos.org |

| Soil | Strongly adsorbs to soil organic matter, acting as a major sink. uva.es | Atmospheric deposition, spills, volatilization, and potential leaching to groundwater. researchgate.netnih.govuva.es |

| Water | Low solubility, tends to associate with suspended solids and sediments. ontosight.ainih.gov | Atmospheric deposition, runoff, industrial/municipal discharges. ontosight.ai |

Bioaccumulation Potential in Ecosystems

Bioaccumulation refers to the process by which organisms accumulate a substance at a concentration higher than that in their surrounding environment. This compound, like other PAHs, is lipophilic, meaning it has a high affinity for fats and lipids. hbm4eu.eu This property gives it the potential to be taken up and stored in the fatty tissues of organisms. ospar.org

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow), with higher values indicating a greater tendency to accumulate in fatty tissues. cdc.gov While specific bioaccumulation factor (BAF) data for this compound are limited, the general principles for PAHs apply. Aquatic organisms can take up this compound from contaminated water, sediment, and food. nih.gov However, vertebrates such as fish possess metabolic systems that can break down and eliminate PAHs, which can limit their bioaccumulation to some extent. canada.caepa.gov In contrast, invertebrates may show higher levels of accumulation. ospar.org

Compound Names Mentioned in the Article

Biogeochemical Significance and Application of 4 Methylphenanthrene As a Biomarker

4-Methylphenanthrene and its Isomers as Thermal Maturity Indicators in Geochemistry

The thermal maturity of organic matter within sedimentary rocks is a critical factor in petroleum exploration, as it dictates the generation of hydrocarbons. aapg.orgtidjma.tn Aromatic hydrocarbons, particularly methylphenanthrenes, serve as valuable molecular fossils or "biomarkers" to assess this maturity. scielo.org.cogeoscienceworld.org The distribution and relative abundance of this compound and its isomers change predictably with increasing temperature over geological time. medwinpublishers.comresearchgate.net This is because the different isomers possess varying thermodynamic stabilities, leading to isomerization reactions as the organic matter matures. researchgate.netnih.gov The general principle is that with increasing thermal stress, there is a shift from the less stable α-isomers (e.g., 1-methylphenanthrene (B47540) and 9-methylphenanthrene) to the more stable β-isomers (e.g., 2-methylphenanthrene (B47528) and 3-methylphenanthrene). medwinpublishers.comcup.edu.cncurtin.edu.au

Application of Methylphenanthrene Index (MPI)

One of the most widely used and calibrated aromatic hydrocarbon maturity parameters is the Methylphenanthrene Index (MPI). scielo.org.comedwinpublishers.com The MPI is calculated from the relative concentrations of phenanthrene (B1679779) and its methyl-substituted isomers. scielo.org.co A common form of this index is MPI-1, which is based on the ratio of the more thermally stable 2- and 3-methylphenanthrene (B47518) isomers to the less stable 1- and 9-methylphenanthrene (B47486) isomers, along with the parent compound, phenanthrene. scielo.org.cocurtin.edu.au

The MPI-1 is calculated using the following formula: MPI-1 = 1.5 * ([2-MP] + [3-MP]) / ([P] + [1-MP] + [9-MP]) curtin.edu.au

Where:

[2-MP] = Concentration of 2-Methylphenanthrene

[3-MP] = Concentration of 3-Methylphenanthrene

[P] = Concentration of Phenanthrene

[1-MP] = Concentration of 1-Methylphenanthrene

[9-MP] = Concentration of 9-Methylphenanthrene

An increasing MPI-1 value generally correlates with increasing thermal maturity, and it can be calibrated to vitrinite reflectance (%Ro), a standard method for determining the maturity of source rocks. medwinpublishers.comresearchgate.net However, it's important to note that at very high levels of maturity (e.g., Ro > 1.35%), the MPI-1 trend can reverse. cup.edu.cnnih.gov

| Sample | MPI-1 | Calculated Vitrinite Reflectance (%Rc) |

|---|---|---|

| Coal 1 | 0.10 | 0.43 |

| Shale 1 | 0.12 | 0.45 |

| Coal 2 | 0.15 | 0.47 |

| Shale 2 | 0.20 | 0.50 |

| Coal 3 | 0.23 | 0.51 |

Utilization of Methylphenanthrene Ratio (MPR)

Another key parameter derived from methylphenanthrene isomers is the Methylphenanthrene Ratio (MPR). curtin.edu.aucup.edu.cn The MPR is a simpler ratio that compares the concentration of the more stable 2-methylphenanthrene to the less stable 1-methylphenanthrene. curtin.edu.aunih.gov

The formula for MPR is: MPR = [2-MP] / [1-MP] curtin.edu.au

Like the MPI, the MPR generally increases with thermal maturity as the less stable 1-methylphenanthrene isomerizes to the more stable 2-methylphenanthrene. curtin.edu.aunih.gov This ratio is particularly useful because the isomerization between 1-MP and 2-MP is a relatively rapid reaction compared to other isomer conversions. curtin.edu.au The MPR has been used to assess thermal maturity in various geological settings, including in the study of impact melt breccias. nih.gov

Isomerization and Thermodynamic Equilibration Processes during Maturation

During the thermal maturation of organic matter, the distribution of methylphenanthrene isomers is governed by a series of complex chemical reactions, including generation, decomposition, methylation, transmethylation, and demethylation. researchgate.net The driving force behind the changes in isomer ratios is the tendency to reach thermodynamic equilibrium, where the most stable isomers predominate. researchgate.netresearchgate.net

The relative thermodynamic stability of the methylphenanthrene isomers, as determined by their Gibbs free energy (ΔG), generally follows the order: 2-MP > 3-MP > 1-MP > 9-MP, with 2-MP being the most stable. cup.edu.cn As maturation proceeds, the less stable α-isomers (1-MP and 9-MP) undergo rearrangement to form the more stable β-isomers (2-MP and 3-MP). researchgate.netnih.govcurtin.edu.au This isomerization process involves the migration of the methyl group from the α-position to the more thermodynamically favored β-position. nih.gov At high levels of thermal maturity, the isomer distribution approaches a state of thermodynamic equilibrium. researchgate.net

Influence of Acid Catalysis and Reaction Barriers on Isomer Distributions

The isomerization of methylphenanthrenes during maturation is influenced by the geological environment, particularly the presence of acid catalysts. researchgate.netcapes.gov.br Clay minerals within sedimentary rocks can act as catalysts, facilitating the 1,2-methyl shifts required for isomerization. researchgate.net The energy barriers for these reactions are crucial in determining the rate and extent of isomerization. researchgate.netresearchgate.net

Molecular modeling studies have shown that the energy barrier for the isomerization of this compound to the more stable 3-methylphenanthrene is relatively low (15.1 kcal/mol), suggesting this reaction can occur at early stages of maturation. researchgate.net The conversion of 1-methylphenanthrene to 2-methylphenanthrene also has a comparatively low activation energy (22.5 kcal/mol). researchgate.net In contrast, other isomerization pathways, such as between the 9- and 1-isomers, have significantly higher energy barriers (39.7 kcal/mol), making them less favorable. researchgate.net The presence of acidic catalysts helps to lower these energy barriers, promoting the attainment of thermodynamic equilibrium in the isomer distribution. capes.gov.br

Impact of Biodegradation on this compound Biomarker Parameters

Biodegradation, the alteration of crude oil by microorganisms, can significantly impact the composition of hydrocarbons, including aromatic biomarkers like this compound and its isomers. sysydz.netncl.ac.uk This alteration can complicate the use of methylphenanthrene-based maturity parameters. sysydz.netncl.ac.uk

Studies have shown that the susceptibility of methylphenanthrene isomers to biodegradation varies. ncl.ac.ukplos.org Interestingly, the more thermally stable isomers are often more susceptible to microbial attack than the less stable ones. ncl.ac.uk For instance, some research indicates that methylphenanthrenes can be degraded more rapidly than the parent compound, phenanthrene. ncl.ac.uk This differential degradation can lead to erroneous interpretations of thermal maturity.

Research on biodegraded oils from the Bohai Bay Basin has demonstrated that the Methylphenanthrene Ratio (MPR) can be affected by microbial activity. sysydz.net In these studies, the calculated maturity based on the MPR was found to be higher in biodegraded oils compared to their non-degraded counterparts. sysydz.net This suggests that biodegradation can selectively remove certain isomers, thus altering the ratio and giving a false impression of higher thermal maturity. sysydz.net Therefore, when assessing the thermal maturity of oils that may have been subjected to biodegradation, it is crucial to consider the potential impact on aromatic biomarker parameters. ncl.ac.uknih.gov

Assessment of Petroleum Pollution using Alkylphenanthrene Markers

Alkylphenanthrenes, including this compound, are valuable tools for identifying and tracing petroleum pollution in the environment. acs.orgrjonco.comuoguelph.ca Crude oils and their refined products contain a unique distribution of these compounds, which can serve as a "fingerprint" to determine the source of a spill. rjonco.comwiley-vch.de

Because they are relatively resistant to weathering compared to other components of crude oil, biomarkers like alkylphenanthrenes can persist in the environment, allowing for forensic analysis long after a pollution event. igiltd.com The ratios of different alkylphenanthrene isomers can be used to distinguish between different sources of petroleum contamination. acs.orgigiltd.com For example, the relative abundance of C1-, C2-, and C3-phenanthrenes can vary between different crude oils. researchgate.net

While generally considered resistant, severe weathering and biodegradation can eventually alter the distribution of alkylphenanthrenes. nih.govacs.org However, their relative persistence still makes them more reliable indicators of petroleum contamination than more easily degraded compounds like n-alkanes. acs.org In some cases, specific alkylphenanthrenes can also point to sources other than petroleum. For instance, retene (B1680549) (1-methyl-7-isopropylphenanthrene) is a known biomarker for the combustion of coniferous wood. geoscienceworld.orguoguelph.ca The analysis of alkylphenanthrenes, in conjunction with other biomarker compounds, provides a robust method for assessing and characterizing petroleum pollution in various environmental matrices. acs.orgresearchgate.net

Biodegradation and Biotransformation of 4 Methylphenanthrene

Microbial Degradation Pathways of 4-Methylphenanthrene

Microorganisms, including both algae and bacteria, possess diverse enzymatic systems capable of initiating the breakdown of this compound. The specific pathways and degradation efficiencies often depend on the microbial species and the position of the methyl group on the phenanthrene (B1679779) structure.

Certain species of green microalgae have demonstrated the ability to degrade various methylphenanthrenes, including this compound. nih.gov This process involves the conversion of the parent compound into more water-soluble hydroxylated forms. cambridge.org

Studies have shown that different green microalgal strains exhibit varying efficiencies in degrading methylphenanthrenes. nih.gov Research involving Pseudokirchneriella subcapitata, Chlorella vulgaris, and Scenedesmus obliquus revealed their capacity to break down six different methylphenanthrenes, including the 4-methyl isomer. nih.govresearchgate.net Among these, P. subcapitata was particularly effective, removing 99.8% of 1-methylphenanthrene (B47540) and 75.6% of 3,6-dimethylphenanthrene (B75243) after a seven-day incubation period. nih.govresearchgate.net

Table 1: Degradation of Methylphenanthrenes by Green Microalgae Strains

The degradation of methylphenanthrenes by green microalgae results in the formation of monohydroxylated metabolites. nih.govresearchgate.net For instance, the degradation of 1-methylphenanthrene and 3,6-dimethylphenanthrene by P. subcapitata yielded six and one monohydroxylated metabolite, respectively. nih.govresearchgate.net Quantum chemical calculations have been used to predict the metabolites of other isomers, such as 3-methylphenanthrene (B47518), suggesting that 4-hydroxy-3-methylphenanthrene would be a likely product. researchgate.net This indicates that hydroxylation is a key initial step in the algal metabolic pathway.

The introduction of a hydroxyl (-OH) group onto the methylphenanthrene molecule is carried out by a monooxygenase system. nih.govresearchgate.net This enzymatic system can attack the compound at two different locations: the methyl group (side chain) or the benzene (B151609) ring (aromatic ring). nih.govresearchgate.net In the case of microalgal degradation of methylphenanthrenes, the attack on the methyl-group has been identified as the primary pathway. nih.govresearchgate.net

Bacteria are key players in the environmental breakdown of methylphenanthrenes. The position of the methyl group significantly influences the rate of degradation. tandfonline.comtandfonline.com For example, some studies show that 2-methylphenanthrene (B47528) is degraded more readily than 9-methylphenanthrene (B47486). tandfonline.comtandfonline.com However, other research indicates that 9-methylphenanthrene is among the most resistant isomers to biodegradation. researchgate.net

Different bacterial genera exhibit distinct preferences for degrading specific isomers. nih.govacs.org For instance, out of twenty-nine phenanthrene-degrading bacterial strains studied, eleven were capable of growing on methylphenanthrene. nih.govacs.org Within this group, Mycobacterium species could only grow on 2-methylphenanthrene, whereas most Sphingomonas species grew on 1-methylphenanthrene. nih.govacs.org

Bacterial degradation of methylphenanthrenes typically proceeds via two initial oxidative strategies:

Methyl-group Attack : A monooxygenase system hydroxylates the methyl group. nih.gov This is a common pathway, and in the degradation of 2-methylphenanthrene, metabolites such as 2-hydroxymethylphenanthrene and phenanthrene-2-carboxaldehyde have been identified, suggesting the oxidation of the methyl group is the first step. tandfonline.comtandfonline.com

Benzene Ring Attack : A dioxygenase system attacks a non-methylated aromatic ring, initiating a pathway similar to the degradation of unsubstituted phenanthrene. nih.gov

Table 2: Bacterial Genera and their Methylphenanthrene Degradation Characteristics

Green Microalgal Degradation of Methylphenanthrenes

Biotransformation of this compound to Polycyclic Aromatic Acids (PAAs) in Aquatic Organisms

While alkylated PAHs are major components of petroleum, the metabolic pathways that transform them into polycyclic aromatic acids (PAAs) in fish have only recently been demonstrated. nih.gov This biotransformation is significant as PAAs could serve as biomarkers for assessing oil pollution. nih.gov

In a study involving Atlantic haddock (Melanogrammus aeglefinus), exposure to 1-methylphenanthrene and 1,4-dimethylphenanthrene (B1210028) led to the first-ever detection of PAA metabolites in fish. nih.gov The analysis of bile samples from these fish confirmed the biotransformation. nih.gov This finding is consistent with observations in other organisms, such as ragworms, rodents, and humans, where the metabolism of alkyl-PAHs primarily forms PAAs. researchgate.netresearchgate.net The production of these acid metabolites is related to the specific position of the methyl group on the PAH structure. researchgate.netresearchgate.net In fish exposed to complex crude oil mixtures, metabolites consistent with the mercapturic acid pathway, including glutathione (B108866) and cysteinylglycine (B43971) conjugates of alkylated phenanthrenes, have also been identified. acs.org

Biological Interactions and Metabolic Responses Induced by 4 Methylphenanthrene

Interactions of 4-Methylphenanthrene with Proteins

The interaction of polycyclic aromatic hydrocarbons (PAHs) and their derivatives with proteins is a critical area of study for understanding their bioavailability, distribution, and potential biological effects. Human serum albumin (HSA), the most abundant protein in blood plasma, serves as a primary transporter for a wide variety of endogenous and exogenous compounds, including PAHs like this compound. researchgate.netnih.gov The binding of these compounds to HSA can influence their fate in the body and affect the protein's structure and function. doi.org

Spectroscopic techniques combined with molecular docking have been employed to investigate the interactions between methylphenanthrene (MP) isomers, including this compound (4-MP), and Human Serum Albumin (HSA) under simulated physiological conditions. researchgate.nettandfonline.com Fluorescence analysis has shown that 4-MP, along with its isomers 1-MP, 3-MP, and 9-MP, forms a 1:1 ground-state complex with HSA. researchgate.nettandfonline.com These studies reveal that the position of the methyl group on the phenanthrene (B1679779) structure significantly influences the binding affinity and interaction with the protein. doi.org

The binding affinity of methylphenanthrene isomers to HSA is quantified by the binding constant (Kb), where a higher value indicates a stronger interaction. Studies have determined these constants at various temperatures, revealing differences among the isomers. tandfonline.com

At a physiological temperature of 308 K (35°C), the binding constants for the methylphenanthrene isomers were found to decrease in the following order: 3-MP > 9-MP > 4-MP > 1-MP. researchgate.netresearchgate.net Specifically, the binding constant for 4-MP was 2.37 × 10⁴ L·mol⁻¹. researchgate.netresearchgate.net Research indicates that β-isomers (like 3-MP) generally exhibit a stronger binding affinity for HSA compared to α-isomers (like 4-MP). researchgate.nettandfonline.com Thermodynamic analysis showed the binding reactions are exothermic, meaning the binding constants tend to decrease as temperature increases. tandfonline.com

Table 1: Binding Constants (Kb) of Methylphenanthrene Isomers with HSA at 308 K

| Compound | Binding Constant (Kb) at 308 K (L·mol⁻¹) |

| 1-Methylphenanthrene (B47540) | 1.46 × 10⁴ |

| 3-Methylphenanthrene (B47518) | 9.13 × 10⁴ |

| This compound | 2.37 × 10⁴ |

| 9-Methylphenanthrene (B47486) | 3.57 × 10⁴ |

| Data sourced from fluorescence analysis under simulated physiological conditions. researchgate.net |

Molecular docking and competitive binding experiments have identified the specific locations where methylphenanthrene isomers bind to HSA. tandfonline.com Human Serum Albumin has three homologous domains (I, II, and III), which are further divided into subdomains. nih.gov These studies revealed that this compound binds within subdomain IIA of the HSA molecule. researchgate.nettandfonline.comresearcher.life This binding site is distinct from that of the other tested isomers (1-MP, 3-MP, and 9-MP), which were found to bind at a location between subdomains IB and IIA. researchgate.nettandfonline.com

The binding of a ligand to HSA can alter the protein's secondary structure. mdpi.com Circular dichroism (CD) spectroscopy is used to monitor these conformational changes, particularly in the α-helical content of the protein. tandfonline.com The interaction with this compound was shown to cause a reduction in the α-helical content of HSA. researchgate.nettandfonline.com This suggests that the binding of 4-MP induces a degree of unfolding in the protein's structure. tandfonline.com Similar effects were observed for 1-MP and 9-MP, while 3-MP did not cause a significant change in the α-helix percentage. tandfonline.comresearchgate.net

Table 2: Effect of Methylphenanthrene Isomers on the α-Helical Content of HSA

| Compound | Change in α-Helical Content of HSA |

| 1-Methylphenanthrene | Reduced |

| 3-Methylphenanthrene | No significant change |

| This compound | Reduced |

| 9-Methylphenanthrene | Reduced |

| Data sourced from circular dichroism (CD) spectra analysis. tandfonline.com |

The binding of this compound to HSA can modulate its ability to transport other essential molecules. tandfonline.com Studies investigating the transport of Vitamin B2 (riboflavin) found that the binding of this compound enhanced this function of HSA. researchgate.nettandfonline.com This effect was also observed with 1-MP. tandfonline.com Conversely, the isomers with higher binding affinities, 3-MP and 9-MP, were found to inhibit the Vitamin B2-transporting function of the protein. researchgate.nettandfonline.com The degree to which these isomers affect the transport function has been shown to have a positive correlation with their respective binding affinities to HSA. tandfonline.com The enhancement of the HSA-Vitamin B2 binding by 4-MP was stronger than that of 1-MP. tandfonline.com

The stability of the complex between this compound and HSA is maintained by specific non-covalent interactions. tandfonline.com Intermolecular forces are the attractive forces that exist between molecules. ebsco.com Thermodynamic analysis and molecular docking results indicate that the primary forces driving the binding of methylphenanthrene isomers, including 4-MP, to HSA are van der Waals forces. researchgate.nettandfonline.comresearcher.life Thermodynamic data also revealed that the binding process is spontaneous and exothermic. nih.govtandfonline.com

Binding Studies of this compound Isomers with Human Serum Albumin (HSA)

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling by this compound

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many polycyclic aromatic hydrocarbons (PAHs). nih.gov Activation of the AhR is a critical step in both the metabolism and toxicity of these compounds. nih.gov

Comparative Potency of Methylphenanthrene Isomers in AhR Activation

Studies have shown that methylated phenanthrenes are more potent activators of the human AhR than the parent compound, phenanthrene. nih.govnih.gov A systematic investigation of all monomethylated phenanthrene isomers revealed they were two to five times more potent than phenanthrene in a yeast bioassay for human AhR activation. nih.govnih.gov

Among the monomethylated isomers, the position of the methyl group significantly influences the potency of AhR activation. nih.gov Isomers with the methyl group in the equatorial positions, such as 1-methylphenanthrene and 2-methylphenanthrene (B47528), exhibit the highest potencies. nih.gov In contrast, this compound, with its methyl group in the bay region, is among the least potent activators, along with 9-methylphenanthrene. nih.gov

The relative half-maximum effective concentrations (relative EC50) further illustrate these differences. The most potent activators, 1-methylphenanthrene and 2-methylphenanthrene, had relative EC50 values of 4.0 µM and 4.6 µM, respectively. nih.gov 3-methylphenanthrene showed an intermediate value of 5.8 µM, while 9-methylphenanthrene and this compound were the least potent, with relative EC50 values of 7.8 µM and 11.7 µM, respectively. nih.gov

Table 1: Comparative Potency of Methylphenanthrene Isomers in AhR Activation

| Compound | Relative EC50 (µM) | Potency Ranking |

|---|---|---|

| 1-Methylphenanthrene | 4.0 | Highest |

| 2-Methylphenanthrene | 4.6 | High |

| 3-Methylphenanthrene | 5.8 | Intermediate |

| 9-Methylphenanthrene | 7.8 | Low |

| This compound | 11.7 | Lowest |

Data sourced from a yeast bioassay for human aryl hydrocarbon receptor activation. nih.gov

Structure-Activity Relationships in AhR Activation

The variation in AhR activation potency among methylphenanthrene isomers highlights a clear structure-activity relationship. nih.gov The position of the methyl group on the phenanthrene backbone is a key determinant of the compound's ability to activate the AhR. nih.gov

Phenanthrenes with methyl groups in the equatorial positions (1-MP, 2-MP, and 3-MP) demonstrate the greatest potency in activating the AhR. nih.gov Conversely, derivatives with a methyl group in the bay region (4-MP) or on the back (9-MP) are less active. nih.gov This suggests that the steric hindrance or electronic effects imparted by the methyl group's location influence the interaction with the AhR ligand-binding pocket. nih.gov The increased potency of methylated phenanthrenes compared to phenanthrene itself indicates that the addition of a methyl group generally enhances AhR-mediated activities. researchgate.net

Cytochrome P450 1A (CYP1A) Gene Expression in Response to this compound Exposure

Cytochrome P450 1A (CYP1A) is a key enzyme involved in the metabolism of PAHs, and its expression is regulated by the AhR. researchgate.netsnu.ac.kr

Differential Effects of this compound versus Other Methylphenanthrenes on CYP1A Induction

Studies on fish have shown differential effects of methylphenanthrene isomers on CYP1A gene expression. In juvenile roach (Rutilus rutilus), exposure to this compound resulted in a nearly four-fold elevation of CYP1A mRNA levels in the liver after seven days. researchgate.net In contrast, 1-methylphenanthrene did not consistently induce CYP1A gene expression changes in either the liver or gills. researchgate.net

In zebrafish (Danio rerio) larvae, exposure to this compound did not lead to a significant upregulation of cyp1a mRNA, despite causing developmental abnormalities. icm.edu.pl Similarly, in Atlantic haddock (Melanogrammus aeglefinus) embryos, cyp1a gene expression was generally low and did not show a clear trend with the position of alkylation. rsc.org Specifically for this compound, a slight negative relationship was observed between its body burden and cyp1a expression. rsc.org These findings suggest that this compound is not a potent inducer of CYP1A in these aquatic species under the tested conditions. acs.orgunit.no

Relationship Between Methyl Substituent Position and Biological Activity in CYP1A Expression

The position of the methyl group on the phenanthrene ring appears to influence the biological activity related to CYP1A expression, although the relationship is complex and can be species-dependent. The differential effects of 1-methylphenanthrene and this compound on CYP1A gene expression in roach liver suggest a link between the chemical structure and biological activity. researchgate.net In haddock embryos, however, the profile of developmental toxicities and the low cyp1a expression appeared unrelated to the position of the alkyl substitution. rsc.org In zebrafish, while this compound caused bradycardia, it did so without inducing cyp1a, similar to the parent compound phenanthrene. noaa.govresearchgate.net This indicates that the cardiotoxic effects of this compound in zebrafish may be independent of the AhR-CYP1A pathway. noaa.govresearchgate.net

Table 2: Summary of this compound Effects on CYP1A Expression in Different Fish Species

| Species | Tissue/Life Stage | 4-MP Effect on CYP1A mRNA | Reference |

|---|---|---|---|

| Roach (Rutilus rutilus) | Liver (Juvenile) | ~4-fold increase | researchgate.net |

| Zebrafish (Danio rerio) | Larvae | No significant upregulation | icm.edu.pl |

| Atlantic Haddock (Melanogrammus aeglefinus) | Embryos | Low expression, slight negative correlation with body burden | rsc.org |

| Zebrafish (Danio rerio) | Embryos | No induction | noaa.govresearchgate.net |

Developmental Responses in Aquatic Organisms to this compound Derivatives

Exposure to this compound can elicit various developmental responses in aquatic organisms, particularly in the early life stages of fish. In zebrafish larvae, this compound has been observed to cause developmental abnormalities, including pericardial and yolk sac edema, dorsal curvature, and tail malformations. icm.edu.pl It has also been shown to cause a significant increase in pericardial edema and a reduction in heart rate (bradycardia). noaa.govresearchgate.net

In Atlantic haddock embryos, exposure to this compound resulted in significant morphological defects and functional impairments, such as decreased length, smaller eye area, shorter jaw length, and an increased incidence of body axis and eye deformities. rsc.org These toxic effects were observed even though cyp1a gene expression remained low, suggesting that the developmental toxicity of this compound in haddock may not be primarily mediated through the classical AhR-CYP1A pathway. rsc.org The concentration and proportion of methylphenanthrenes have been identified as potential drivers of toxicity in rainbow trout early life stages exposed to PAH fractions. researchgate.netifremer.fr

Advanced Analytical Methodologies for 4 Methylphenanthrene Research

Chromatographic Techniques for Separation and Quantification of 4-Methylphenanthrene

Chromatography is the cornerstone of this compound analysis, providing the necessary separation from a multitude of other compounds typically present in samples. advancechemjournal.com The choice of technique is often dictated by the sample matrix, the required sensitivity, and whether the analysis is for the parent compound or its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. longdom.orgthermofisher.com It is frequently employed for the detection of polycyclic aromatic hydrocarbons (PAHs) in diverse samples such as sediments, water, air, and biological tissues. csic.esusgs.govnoaa.gov The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase within a capillary column. longdom.org These separated components then enter the mass spectrometer, which ionizes and fragments them, allowing for identification based on their unique mass-to-charge ratios (m/z). longdom.org

In the analysis of environmental samples, GC-MS methods are optimized to achieve low detection limits. usgs.gov For instance, a common approach involves using a fused silica (B1680970) capillary column, such as one with a 5% phenyl-substituted methylpolysiloxane phase (e.g., DB-5MS), coupled with a mass spectrometer operating in either full-scan or selected-ion monitoring (SIM) mode. usgs.govnist.gov The SIM mode offers enhanced sensitivity for target analytes by monitoring only specific ions characteristic of this compound (e.g., its molecular ion at m/z 192). longdom.orgnih.gov For even greater selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be used, which involves multiple stages of mass analysis. csic.escedre.fr

Sample preparation for GC-MS analysis of environmental and biological samples typically involves solvent extraction followed by cleanup steps to remove interfering substances. csic.esallenpress.com For biological samples, such as fish tissue or blood, methods may include liquid-liquid extraction or thermal extraction prior to GC-MS analysis. researchgate.net

| Parameter | Typical Condition | Source(s) |

| Column Type | Fused silica capillary, e.g., 5% phenyl-methylpolysiloxane (30-60 m length, 0.25 mm i.d., 0.25 µm film thickness) | csic.esnist.gov |

| Carrier Gas | Helium or Hydrogen | csic.eshpst.cz |

| Injection Mode | Splitless or Pulsed Splitless | csic.eshpst.cz |

| Injector Temp. | 280 - 320 °C | csic.eshpst.cz |

| Oven Program | Temperature gradient, e.g., 70°C hold, ramp at 10°C/min to 325°C | csic.es |

| MS Ionization | Electron Ionization (EI) at 70 eV | csic.escedre.fr |

| MS Detection | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) for MS/MS | longdom.orgcsic.esusgs.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.comshimadzu.comopenaccessjournals.com It is particularly well-suited for analyzing compounds that are less volatile or thermally sensitive, including some PAH metabolites. advancechemjournal.com For PAH analysis, reversed-phase HPLC is the most common configuration, typically utilizing a C18 stationary phase. sielc.comresearchgate.net

In this technique, a liquid sample is injected into a column, and a high-pressure pump moves a solvent mixture (the mobile phase) through the column. advancechemjournal.com Separation occurs based on the differential affinity of the sample components for the stationary and mobile phases. openaccessjournals.com For the analysis of this compound and related PAHs, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is frequently used. sielc.comfda.gov

Detection in HPLC can be achieved using various detectors, with fluorescence detection (FLD) being particularly sensitive and selective for aromatic compounds like PAHs. researchgate.netfda.govfda.gov HPLC can also be coupled with mass spectrometry (LC-MS), which provides both quantitative data and structural information, making it a powerful tool for identifying unknown metabolites. nih.govsciex.com

| Parameter | Typical Condition | Source(s) |

| Column Type | Reversed-phase, e.g., Polymeric C18 (e.g., 4.6 x 50 mm, 1.8 µm) | sielc.comfda.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | sielc.comfda.gov |

| Flow Rate | 0.8 - 1.0 mL/min | fda.govimpactfactor.org |

| Column Temp. | 18 - 35 °C | fda.govphcog.com |

| Detection | Fluorescence Detection (FLD) or Mass Spectrometry (MS) | fda.govsciex.com |

Complex samples, such as crude oil or heavily contaminated environmental extracts, often contain a vast number of isomeric and co-eluting compounds, making the separation and quantification of specific analytes like this compound challenging with single-dimension chromatography. sciengine.com Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced resolving power. researchgate.netacs.org

In GC×GC, effluent from a primary GC column is sequentially trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase (orthogonal separation). researchgate.net This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that would overlap in a one-dimensional system. acs.org When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex hydrocarbon mixtures. sciengine.com This technique has been successfully applied to differentiate between various methylphenanthrene isomers in petroleum and environmental samples. sciengine.com

Hyphenated techniques refer to the coupling of a separation technique with one or more spectroscopic detectors, such as GC-MS or LC-MS. iik.ac.id The hyphenation of different chromatographic techniques, such as LC-GC, can also be employed to provide highly selective analysis of target compounds in difficult matrices.

Spectroscopic Characterization Techniques for this compound and its Metabolites

While chromatography separates compounds, spectroscopy is essential for their structural identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound and its metabolites. core.ac.ukresearchgate.netpageplace.de The technique is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common one-dimensional (1D) NMR experiments. researchgate.net In the ¹H NMR spectrum of this compound, the protons on the aromatic rings and the methyl group give rise to distinct signals with characteristic chemical shifts. lookchem.compsu.edu For instance, the bay protons at positions C-4 and C-5 in phenanthrene (B1679779) are known to resonate at a lower field due to steric and electronic effects, a feature that is influenced by substituents. lookchem.com The methyl group of this compound introduces a downfield shift on the adjacent H-5 proton. lookchem.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the complete structure of more complex molecules, like metabolites, by revealing correlations between different nuclei. core.ac.ukmdpi.com

| Nucleus | Region/Group | Observed Chemical Shift (δ) Range (ppm) | Note | Source(s) |

| ¹H | Aromatic Protons | ~7.4 - 8.7 | The bay protons (H-4, H-5) are typically downfield. | lookchem.com |

| ¹H | Methyl Protons | ~2.7 | Specific chemical shift for the methyl group. | psu.edu |

| ¹³C | Aromatic Carbons | ~122 - 132 | Range for carbons in the fused ring system. | lookchem.com |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is indispensable for the identification and quantification of metabolites, which are often present at very low concentrations in biological samples. silantes.com When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the analysis of individual components within a complex mixture. silantes.com

In the context of this compound, MS is used to identify products of biotransformation, such as hydroxylated and conjugated metabolites. researchgate.netuib.noacs.org The molecular ion peak in the mass spectrum helps to determine the molecular weight of a metabolite. For example, the addition of a hydroxyl group (-OH) to this compound (C₁₅H₁₂) results in a mass increase of 16 amu.

Tandem mass spectrometry (MS/MS or MS²) is particularly valuable for structural elucidation. nih.govsilantes.com In an MS/MS experiment, a specific ion (a precursor ion, e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the metabolite, often by comparison to reference standards or spectral libraries. nih.govwur.nl This approach has been used to tentatively identify various mono-hydroxylated metabolites of methylphenanthrenes in biological samples like fish bile. researchgate.net

Fluorescence and Ultraviolet/Visible (UV/VIS) Spectroscopy for Detection and Interaction Studies

Fluorescence and Ultraviolet/Visible (UV/VIS) spectroscopy are pivotal analytical techniques for the detection and study of polycyclic aromatic hydrocarbons (PAHs) like this compound. These methods are valued for their sensitivity and utility in elucidating the interactions between PAHs and other molecules, including biomolecules.

UV/VIS spectroscopy relies on the principle that molecules with chromophores, such as the aromatic rings in this compound, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum (200-780 nm). mdpi.com This absorption corresponds to the excitation of electrons to higher energy states. mdpi.com The resulting spectrum, a plot of absorbance versus wavelength, can be used for both qualitative and quantitative analysis. researchgate.netresearchgate.net For complex mixtures containing multiple PAHs, HPLC with a UV detector is a conventional and effective method for separation and quantification, often using a standard wavelength like 254 nm where many PAHs exhibit strong absorbance. researchgate.net

Fluorescence spectroscopy offers even greater sensitivity and selectivity for fluorescent compounds like this compound. The principle involves exciting the molecule at a specific wavelength and detecting the light emitted at a longer wavelength as the molecule returns to its ground state. nih.gov This technique is particularly powerful for studying the binding interactions of this compound with biomolecules.

For instance, the interaction between this compound and human serum albumin (HSA) has been investigated using fluorescence spectroscopy. researchgate.net These studies reveal that this compound can quench the intrinsic fluorescence of HSA, which primarily arises from its tryptophan residues. This quenching occurs because of the formation of a ground-state complex between this compound and HSA. researchgate.net By analyzing the fluorescence quenching at different temperatures, researchers can determine key binding parameters. researchgate.net

A study on various methylphenanthrene (MP) isomers, including 4-MP, provided detailed insights into their binding with HSA under simulated physiological conditions. The key findings from this fluorescence analysis are summarized below. researchgate.net

Table 1: Binding Parameters of Methylphenanthrene Isomers with Human Serum Albumin (HSA) at 308 K

| Isomer | Binding Constant (K_b) (L·mol⁻¹) | Binding Stoichiometry (HSA:Isomer) |

|---|---|---|

| 1-Methylphenanthrene (B47540) | 1.46 × 10⁴ | 1:1 |

| 3-Methylphenanthrene (B47518) | 9.13 × 10⁴ | 1:1 |

| This compound | 2.37 × 10⁴ | 1:1 |

| 9-Methylphenanthrene (B47486) | 3.57 × 10⁴ | 1:1 |

Data sourced from a fluorescence analysis study on methylphenanthrene-HSA interactions. researchgate.net

The results indicated that van der Waals forces are the primary drivers of the interaction between methylphenanthrene isomers and HSA. researchgate.net Furthermore, fluorescence studies showed that the binding of 1-methylphenanthrene and this compound enhanced the vitamin B2-transporting function of HSA. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the structural changes in chiral biomolecules, such as proteins and DNA, upon interaction with ligands like this compound. mdpi.com The method measures the differential absorption of left- and right-circularly polarized light, providing information about the conformation and secondary structure of these macromolecules. mdpi.comnih.gov

When a small molecule like this compound binds to a protein, it can induce conformational changes. creative-proteomics.com These changes are reflected in the protein's CD spectrum, particularly in the far-UV region (180-260 nm), which is sensitive to the protein's backbone structure. nih.govnih.gov For example, a high α-helical content in a protein results in characteristic negative CD signals at approximately 208 nm and 222 nm. creative-proteomics.com Any alteration in the intensity of these signals indicates a change in the secondary structure of the protein. creative-proteomics.com

In the context of this compound's interaction with human serum albumin (HSA), CD spectroscopy has been used to analyze the conformational changes in HSA upon binding. Research has shown that the binding of this compound to HSA leads to a reduction in the α-helical content of the protein. researchgate.netresearcher.life This suggests that the interaction perturbs the native folded structure of the albumin.

A comparative study of different methylphenanthrene isomers provided the following insights into their effects on the secondary structure of HSA. researchgate.net

Table 2: Effect of Methylphenanthrene Isomers on the α-Helical Content of Human Serum Albumin (HSA)

| Isomer | Effect on HSA α-Helical Content |

|---|---|

| 1-Methylphenanthrene | Reduced |

| 3-Methylphenanthrene | No significant change |

| This compound | Reduced |

| 9-Methylphenanthrene | Reduced |

Data sourced from a circular dichroism spectroscopy study. researchgate.net

These findings demonstrate that while several isomers unfold the α-helical structure of HSA to varying degrees, the specific position of the methyl group influences the extent and nature of the conformational change. researchgate.net Such information is crucial for understanding the molecular mechanisms behind the biological activity and toxicity of different PAH isomers.

Shpol'skii Luminescence Spectrometry for Isomer Differentiation

Shpol'skii luminescence spectrometry is a high-resolution spectroscopic technique particularly effective for the analysis of PAHs in complex mixtures. researchgate.netnih.gov The method involves dissolving the analyte in a suitable n-alkane solvent and freezing the solution to a cryogenic temperature, typically 77 K (the boiling point of liquid nitrogen). researchgate.netnih.gov This process creates a "Shpol'skii matrix" where the analyte molecules occupy specific, well-defined sites within the frozen solvent lattice.

The result of this site selection is the generation of highly resolved, quasi-linear fluorescence and phosphorescence spectra, often referred to as line-narrowing spectroscopy. researchgate.net This sharp reduction in spectral bandwidth is a significant advantage over conventional fluorescence spectroscopy in solution, where broad, overlapping bands often hinder the identification of individual components in a mixture. nih.gov

The primary application of Shpol'skii spectrometry in the context of this compound is the differentiation of isomers. PAHs and their alkylated derivatives often exist as numerous isomers with the same molecular weight, making their separation and identification by chromatographic methods challenging. researchgate.net Shpol'skii spectrometry provides the necessary resolution to distinguish between these closely related structures based on their unique, highly resolved emission spectra. researchgate.net This capability allows for the isomer-specific detection of compounds like methylphenanthrenes in environmental samples, which is critical for accurate source characterization and toxicological assessment. diva-portal.org The technique has proven capable of determining individual isomers at parts-per-billion concentration levels. researchgate.net

Sample Preparation and Extraction Methodologies for this compound Analysis

The accurate analysis of this compound in various environmental and biological matrices requires robust and efficient sample preparation and extraction procedures. The goal is to isolate the target analyte from complex matrix components, such as fats, proteins, and other organic matter, that could interfere with subsequent instrumental analysis. nih.govlcms.cz Common techniques include solid-liquid extraction, Soxhlet extraction, and more modern methods like QuEChERS. nih.govresearchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis, has been successfully adapted for extracting PAHs from various matrices. nih.govlcms.cz A modified QuEChERS approach for high-fat fish, for example, involves an initial extraction with an organic solvent like acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation and remove water. nih.govlcms.cz A subsequent cleanup step, often using dispersive solid-phase extraction (d-SPE) with materials like C18, removes co-extracted lipids and other interferences. nih.gov

Solid-phase extraction (SPE) is a widely used cleanup technique. For complex samples, multi-layered SPE cartridges can be employed. For instance, a dual-layer cartridge containing Florisil (to retain polar components like fatty acids) and a Z-Sep/C18 mix (to retain fatty matrix components) has been used for cleaning up butter extracts before GC/MS analysis. sigmaaldrich.com

For solid samples like soil or sediment, Soxhlet extraction with a solvent such as dichloromethane (B109758) (DCM) is a traditional and effective method. csic.es The resulting extract is then typically concentrated and subjected to a cleanup procedure, such as passage through a silica gel column, to remove polar interferences before final analysis. csic.es

The table below summarizes various extraction and cleanup methods used for PAH analysis, including this compound, in different sample types.

Table 3: Summary of Sample Preparation and Extraction Methodologies for PAHs

| Sample Matrix | Extraction Method | Cleanup Method | Analytical Instrument |

|---|---|---|---|

| High-Fat Salmon | Modified QuEChERS (Acetonitrile with 1% acetic acid) | Dispersive SPE (d-SPE) | GC-MS |

| Avian Eggs | QuEChERS (Acidified acetonitrile) | Pass-through SPE (e.g., Ostro plate) | UPLC-UV |

| Butter | Solvent Extraction | Dual-layer SPE (Florisil & Z-Sep/C18) followed by silica gel SPE | GC/MS |

| Soil/Air Filters | Soxhlet Extraction (Dichloromethane) | Silica gel column chromatography | GC-MS/MS |

| Beverages (Tea, Coffee, etc.) | Various (LLE, Soxhlet, QuEChERS, d-SPME) | Column chromatography (Silica or Florisil) | GC-MS or LC-FLD |

This table is a compilation of methodologies described in various sources. nih.govlcms.czresearchgate.netsigmaaldrich.comcsic.es

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-Methylphenanthrene | 1-MP |

| 3-Methylphenanthrene | 3-MP |

| This compound | 4-MP |

| 9-Methylphenanthrene | 9-MP |

| Acetonitrile | - |

| Dichloromethane | DCM |

| Human Serum Albumin | HSA |

| Magnesium Sulfate | - |

| Sodium Acetate (B1210297) | - |

| Vitamin B2 | VB2 |

Computational and Theoretical Studies of 4 Methylphenanthrene

Quantum Chemical Investigations of 4-Methylphenanthrene Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of this compound. These studies provide a molecular-level understanding of its electronic structure, which governs its reactivity and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been employed to study the thermodynamic stability of its various isomers and the kinetics of reactions involved in their formation and degradation. researchgate.net These theoretical studies are crucial for understanding the distribution of methylphenanthrene isomers in natural environments like sedimentary rocks. researchgate.net

The reactivity of methylphenanthrene isomers, including this compound, is influenced by their relative thermodynamic stabilities. DFT calculations have shown that isomers like 2- and 3-methylphenanthrene (B47518) are more stable than 1-, 4-, and 9-methylphenanthrene (B47486). researchgate.net The transformation pathways between these isomers are of significant interest and are thought to involve processes such as isomerization, transmethylation, and demethylation. researchgate.net

DFT studies have been particularly useful in exploring the reaction mechanisms of these transformations. For instance, investigations into the isomerization of this compound have identified possible transition states and determined the activation energies for these reactions in aqueous solutions. researchgate.net It has been found that acid catalysis can significantly lower the energy barriers for these reactions, facilitating the conversion of less stable isomers to more stable ones. researchgate.net This is consistent with observations of methylphenanthrene distributions in geological settings. researchgate.net

The following table summarizes the relative Gibbs free energies of various methylphenanthrene isomers as determined by DFT calculations.

| Isomer | Relative Gibbs Free Energy (kcal/mol) |

| 2-Methylphenanthrene (B47528) | 0.00 |

| 3-Methylphenanthrene | 0.12 |

| 9-Methylphenanthrene | 1.13 |

| 1-Methylphenanthrene (B47540) | 1.48 |

| This compound | 1.83 |

Data sourced from thermodynamic calculations using DFT. researchgate.net

A key application of quantum chemical modeling is the determination of activation energies and the characterization of transition state structures for chemical reactions. For the isomerization of this compound, DFT calculations have provided quantitative insights into the energy landscape of these processes.

The isomerization of this compound to the more stable 3-methylphenanthrene is a crucial reaction pathway. researchgate.net Computational modeling has shown that this 1,2-methyl shift can proceed with a relatively low activation Gibbs free energy, particularly under acid-catalyzed conditions. researchgate.net The calculated activation Gibbs free energy for the acid-catalyzed isomerization of this compound to 3-methylphenanthrene is 15.1 kcal/mol. researchgate.net

These computational models not only provide the activation energies but also allow for the visualization of the transition state geometry, offering a deeper understanding of the reaction mechanism at a molecular level. The relatively low energy barrier for this isomerization suggests that it can occur at lower maturation temperatures in geological environments. researchgate.net

The table below presents the calculated activation Gibbs free energies for key isomerization reactions among methylphenanthrene isomers.

| Isomerization Reaction | Activation Gibbs Free Energy (kcal/mol) |

| This compound to 3-Methylphenanthrene | 15.1 |

| 1-Methylphenanthrene to 2-Methylphenanthrene | 22.5 |

| 3-Methylphenanthrene to 2-Methylphenanthrene | 30.2 |

Data from DFT calculations of acid-catalyzed isomerizations. researchgate.net

Molecular Modeling of this compound Interactions